Journal Name:Experimental Heat Transfer
Journal ISSN:0891-6152
IF:3.272
Journal Website:http://www.tandfonline.com/toc/ueht20/current#.V48XjEz9cSQ
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:34
Publishing Cycle:Quarterly
OA or Not:Not
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.appet.2023.106605
ObjectivePost-traumatic stress disorder (PTSD) commonly co-occurs with substance use disorders (SUDs). Past studies suggest PTSD is also associated with food addiction (compulsive intake of highly processed foods containing refined carbohydrates and/or added fat). However, research investigating gender differences has been limited (e.g., restricted samples) and mixed. We aim to investigate the risk of co-occurring PTSD and food addiction in a community sample for all participants and stratified by gender. Additionally, we conducted risk ratios for problematic substance use and obesity to allow for within-sample comparisons.MethodWe utilized a sample of 318 participants recruited from Amazon Mechanical Turk (mean age = 41.2, 47.8% men, 78.0% white) to address existing gaps in the literature on PTSD and food addiction. We calculated risk ratios (adjusted for sociodemographic covariates) using modified Poisson regression with 95% confidence intervals. Results were also gender stratified.ResultsRisk of food addiction (Risk Ratio (RR) = 6.42, 95% CI [4.10, 10.07], problematic alcohol use (RR) = 3.86, 95% CI [2.25,6.62], problematic smoking (RR) = 3.93, 95% CI [2.22, 6.97], and problematic nicotine vaping (RR) = 5.41, 95% CI [2.41, 11.14] were higher for those meeting criteria for PTSD. Risk of problematic cannabis use, and risk of obesity were not significantly higher for those meeting criteria for PTSD. Gender-stratified results suggest risk of food addiction may be higher for men (RR) = 8.54, 95% CI [4.49, 16.25] compared to women (RR) = 4.32, 95% CI [2.16, 8.62].DiscussionFood addiction, but not obesity, appears to co-occur with PTSD more strongly than other types of problematic substance use (alcohol, cannabis, cigarettes, nicotine vaping). This risk appears to be particularly high for men compared to women. Assessing for food addiction in those with PTSD, particularly in men, may assist in identifying high-risk groups.
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.appet.2023.106981
During adolescence, teens start making their own food choices. While health and nutrition are important, practical and social concerns are also influential. This study aims to determine factors that motivate the food choices of Irish teens (using Food Choice Questionnaire), using data from the National Teens' Food Survey II (N = 428, 50% male, 13–18 years), and to identify how these motivations relate to dietary intakes (4-day semi-weighed food diaries). Data analysis used PCA to determine the food choice motivation subscales, and correlation and comparative statistical tests (t-test, ANOVA). Eight motivating factors were identified for Irish teens: Sensory Appeal, Price & Availability, Health & Natural Content, Familiarity, Ease of Preparation, Mood, Weight Control, and Ethical Concerns. Health and practical aspects to food choice (Price, Availability, Ease of Preparation) are important for teens, but taste (Sensory Appeal) remains a key influence. Food choice motivations vary by sex and by age, BMI status and weight perception, where girls were more motivated by health, weight control, mood and ethical concerns, and older teens were more influenced by mood and ease of preparation. Both those classified as overweight and those who perceived they were overweight were motivated more by weight control and mood for their food choices, whereas those who perceived their weight to be correct placed more importance on health and natural content. Those motivated by weight control had lower energy and higher protein intakes, and those motivated by health and natural content had more health promoting behaviours, with higher physical activity, lower screen time, and higher protein intakes. Understanding the motivations of teens’ food choice can help understand why they struggle to meet dietary recommendations, and help to develop more effective health promotion messages by capitalising on the key motivations in the population.
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.appet.2023.106980
Behaviour change interventions for weight management have found varied effect sizes and frequent weight re-gain after weight loss. There is interest in exploring whether differences in eating behaviour can be used to develop tailored weight management programs. This secondary analysis of an 18-month weight maintenance randomised controlled trial (RCT) aimed to investigate the association between individual variability in weight maintenance success and change in eating behaviour traits (EBT). Data was analysed from the NoHoW trial (Scott et al., 2019), which was designed to measure processes of change after weight loss of ≥5% body weight in the previous year. The sample included 1627 participants (mean age = 44.0 years, SD = 11.9, mean body mass index (BMI) = 29.7 kg/m2, SD = 5.4, gender = 68.7% women/31.3% men). Measurements of weight (kg) and 7 EBTs belonging to domains of reflective, reactive, or homeostatic eating were taken at 4 time points up to 18-months. Increases in measures of ‘reactive eating’ (binge eating, p < .001), decreases in ‘reflective eating’ (restraint, p < .001) and changes in ‘homeostatic eating’ (unlimited permission to eat, p < .001 and reliance on hunger and satiety cues, p < .05) were significantly and independently associated with concomitant weight change. Differences in EBT change were observed between participants who lost, maintained, or re-gained weight for all EBTs (p < .001) except for one subscale of intuitive eating (eating for physical reasons, p = .715). Participants who lost weight (n = 322) exhibited lower levels of reactive eating and higher levels of reflective eating than participants who re-gained weight (n = 668). EBT domains can identify individuals who need greater support to progress in weight management interventions. Increasing reflective eating and reducing reactive eating may enhance weight management success.
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.appet.2023.106592
The Hedonic Overeating–Questionnaire is a brief self-report measure for the trait assessment of liking (pleasure to eat; consummatory reward component), wanting (food craving; anticipatory reward component), and dyscontrol (loss of control over eating). In the original validation study, higher scores on each of the three subscales related to higher body mass index (BMI). However, theories on food reward and self-regulation suggest that overeating and obesity may also result from interactions between these aspects. Therefore, we reanalyzed the data of the original, cross-sectional study (N = 2504, 53% female) and explored whether liking, wanting, and dyscontrol scores interactively predicted BMI. Indeed, there was a significant interaction effect Wanting × Dyscontrol on BMI such that higher dyscontrol scores related to higher BMI, particularly at high wanting scores. The other two-way interactions and the three-way interaction were not significant. Results do not support certain theories on food reward (e.g., the incentive-sensitization theory of addiction and its application to obesity), which would suggest an interactive effect between liking and wanting on BMI. However, they do support dual systems models of self-regulation that suggest that overeating and obesity result from an interplay of strong bottom-up impulses (here: wanting) and weak top-down control (here: dyscontrol).
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.appet.2023.106767
Reducing consumption of animal products is a critically important challenge in efforts to mitigate the climate crisis. Despite this, meals containing animal products are often presented as the default versus more environmentally sustainable vegetarian or vegan options. We tested whether vegetarian and vegan labels on menu items negatively impact the likelihood of US consumers choosing these items by using a between-subjects experimental design, where participants chose a preference between two items. Menu items were presented with titles and descriptions typical at restaurants, and a random group saw "vegan" or "vegetarian" labels in the titles of one of the two items. Two field studies were conducted at a US academic institution, where people selected what to eat via event registration forms. The methodology was extended to an online study, where US consumers selected what to hypothetically eat in a series of choice questions. Overall, results showed the menu items were significantly less likely to be chosen when they were labeled, with much larger effects in the field studies, where choice was not hypothetical. In addition, the online study showed male participants had a significantly higher preference for options containing meat versus other participants. Results did not indicate the impact of labels differed by gender. Furthermore, this study did not find that vegetarians and vegans were more likely to choose items with meat when the labels were removed, indicating that removing labels did not negatively impact them. The results suggest removing vegetarian and vegan labels from menus could help guide US consumers towards reduced consumption of animal products.
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-06-16 , DOI: 10.1016/j.appet.2023.106638
This study aims to identify opportunities and barriers in developing and implementing Food Shopping Support Systems (FSSS) for healthier and more sustainable choices, given the growing consumer demand and persistent societal problems related to food. The study examined the social and technical value of FSSS in an early development stage through one-on-one expert interviews (n = 20) and consumer focus groups (4 groups, n = 19). Experts were employed in the fields of behavioral sciences, digital marketing, decision aids, software development, persuasive technologies, and public health and sustainability. Consumer participants were used to shopping online. Through a card sorting task followed by semi-structured interview questions, responses were elicited. Participants were presented with 17 cards in 5 rounds, each addressing a different topic related to decision support. Results show that support is perceived useful, particularly when suggestions are personalized, transparent, and justified (using labelling or informative text). Opportunities for uptake were presenting suggestions early in the shopping trip in a visible but non-disruptive manner, allowing autonomy to choose the type of guidance (e.g., show sustainable but not healthier suggestions) and to (not) provide personal data, and educating consumers. Negative attitudes were associated with support being disruptive or steering, being of low credibility, and unclarity about what is healthy or sustainable. Consumer participants expressed concerns about too generic suggestions in relation to health and lack of knowledge about labelling. They emphasized that excessive support and required effort, such as repeatedly providing data, can be burdensome. Experts also worried about limited consumer interest and not having the required data to provide support. Results from this study reveal the potential for successful digital interventions to encourage healthier and more sustainable choices and what this means for further development.
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.appet.2023.106630
Distracted eating can cause overconsumption. Whereas previous work has shown that cognitive load suppresses perceived taste intensity and increases subsequent consumption, the mechanism behind distraction-induced overconsumption remains unclear.To elucidate this, we performed two event-related fMRI experiments that examined how cognitive load affects neural responses and perceived intensity and preferred intensity, respectively, to solutions varying in sweetness. In Experiment 1 (N = 24), participants tasted weak sweet and strong sweet glucose solutions and rated their intensity while we concurrently varied cognitive load using a digit-span task. In Experiment 2 (N = 22), participants tasted five different glucose concentrations under varying cognitive load and then indicated whether they wanted to keep, decrease or increase its sweetness.Participants in Experiment 1 rated strong sweet solutions as less sweet under high compared to low cognitive load, which was accompanied by attenuated activation the right middle insula and bilateral DLPFC. Psychophysiological interaction analyses showed that cognitive load moreover altered connectivity between the middle insula and nucleus accumbens and DLPFC and middle insula while tasting strong sweet solutions.In Experiment 2, cognitive load did not affect participants’ preferred sweetness intensity. fMRI results revealed that cognitive load attenuated DLPFC activation for the strongest sweet solutions in the study.In conclusion, our behavioral and neuroimaging results suggest that cognitive load dampens the sensory processing of strong sweet solutions in particular, which may indicate higher competition for attentional resources for strong sweet than weak sweet solutions under high cognitive load. Implications for future research are discussed.
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.appet.2023.106763
BackgroundConverging evidence points to the crucial role of brain connectivity involved in aberrant behavioral control and reward reactivity in the onset and maintenance of binge eating. However, the directional interaction pattern between brain's reward and inhibitory control systems in people with binge eating episodes is largely unknown.MethodsResting-state fMRI data were collected from 36 adults with binge eating episodes (age: 19.05 ± 0.90) and 36 well-matched controls (age: 18.88 ± 0.78). We applied spectral dynamic causal modeling approach to estimate effective connectivity of the executive control network (ECN) and reward network (RN) with 15 predefined regions of interest, and investigate the between-group differences in directional connectivity.ResultsCompared with controls, the positive connections within the ECN were significantly strengthened in individuals with binge eating episodes, while the negative connections from the ECN to RN and from the RN to ECN were significantly weakened. In adults with binge eating episodes, the RN→ECN connectivity was positively related to binge frequency even controlling for age, sex, and body mass index.ConclusionThis study represents an important first step in addressing the role of directional integration between reward and inhibitory control networks in binge eating, and provides novel evidence that the ability of people with binge eating episodes to maintain a balance between inhibitory control and reward reactivity is decreased, as reflected by diminished bidirectional negative effects of prefrontal-subcortical circuitry at rest.
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-05-08 , DOI: 10.1016/j.appet.2023.106585
The dietary choices of male athletes are increasingly a topic of moral and nutritional debate. Though it has long been a consensus that athletes require animal products to advance their athletic goals, this understanding is now challenged in academic and popular sources based on nutritional evidence and concern about the environmental impacts of animal products. In order to better understand how (semi-)professional male athletes perceive plant-based diets and diets containing animal products, thirteen semi-structured interviews were conducted with male athletes competing nationally and internationally, including mixed and plant-based eaters. Interviews were analysed through reflexive thematic analysis, in line with a critical, qualitative research methodology. Justifications for meat, situated knowledge and masculinity were used as theoretical lenses. Our analysis shows how athletes reproduce nutritional claims about the necessity of protein for athletes, but disagree on the suitability of plant-based sources. This nutritional discourse derives from a broad range of sources, including professional nutritionists, friends, online influencers, and media. Second, when explaining their own food practices, food being ‘nice’ and ‘normal’ – common justifications for meat as evidenced in the 4N theory – often supersede necessity. Embedding these views in their everyday lives as athletes shows that food environments and shared eating practices fortify a mixed diet as normal, and plant-based diets as anomalous. It further shows how the view of meat being normal is subject to shifting masculinity norms. Interviewees reject meat eating as normal and masculine for men, while male athletes who show dedication, constraint, and knowledge in a plant-based diet are viewed positively. As role models for diet and masculinity, this has implications for a potential role of athletes in a societal transition towards lower consumption of animal products.
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.appet.2023.106768
Edible insects are healthy and sustainable but are rejected as food in Western populations due to disgust. We tested the effectiveness of written interventions to reduce disgust and increase intake of whole crickets. Cricket acceptance after reading a descriptive social norm or food preparation intervention passage was compared with a control passage, and an unfamiliar but non-disgusting food ('leblebi' - roasted chickpeas). Participants (N = 120) were randomised to one of four conditions (control + crickets, food preparation + crickets, social norm + crickets and control + leblebi). Outcome measures included taste pleasantness, desire to eat, food intake and, to measure disgust, self-report disgust, tactile sensitivity and latency to eat. In the control condition, crickets were rejected due to disgust and low desire to eat. In comparison, in the social norm condition, crickets were rated as tasting more pleasant, more desirable, and less disgusting, and intake was greater. The food preparation passage had a small but positive effect on cricket intake. For the first time, this study shows that a descriptive social norm can affect eating behaviour even when a food is disgusting; however, a food preparation intervention cannot overcome high disgust. The pattern of results suggested that expected and perceived taste pleasantness affects disgust. Therefore, taste quality and normalising consumption are targets for promoting acceptance of insects, and probably other novel, sustainable foods.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术4区 | ENGINEERING, MECHANICAL 工程:机械3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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41.40 | 26 | Science Citation Index Expanded | Not |
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